N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide
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Overview
Description
“N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide” is a complex organic compound that features a cyanocyclohexyl group, a fluorophenyl group, and a pyrrolidinylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexylamine with cyanogen bromide.
Introduction of the fluorophenyl group: This step might involve a Friedel-Crafts alkylation reaction using 3-fluorobenzyl chloride.
Formation of the pyrrolidinylacetamide moiety: This could be synthesized by reacting pyrrolidine with bromoacetic acid, followed by coupling with the intermediate products from the previous steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In the industrial sector, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide” would depend on its specific biological target. For example, if it acts on a receptor, it might function as an agonist or antagonist, modulating the receptor’s activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclohexyl)-2-[2-(phenylmethyl)pyrrolidin-1-yl]acetamide
- N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide
Uniqueness
The presence of the 3-fluorophenyl group in “N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide” might confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to similar compounds without the fluorine substitution.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O/c21-17-7-4-6-16(12-17)13-18-8-5-11-24(18)14-19(25)23-20(15-22)9-2-1-3-10-20/h4,6-7,12,18H,1-3,5,8-11,13-14H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHYELRNKLMDTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCCC2CC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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